4- to 6-Fold Increase in Systemic Uridine Exposure vs. Oral Uridine
In patients with hereditary orotic aciduria, oral administration of uridine triacetate (Xuriden) resulted in substantially higher plasma uridine exposure compared to their usual daily dose of oral uridine. The pharmacokinetic advantage was quantifiable based on the comparison metric used. Specifically, mean exposure to plasma uridine, as assessed by Cmax and AUC, was approximately 4-fold greater on an equiweight basis (mg vs. mg) and approximately 6-fold greater on an equimolar basis (mmol vs. mmol) [1][2].
| Evidence Dimension | Plasma Uridine Systemic Exposure (Cmax and AUC) |
|---|---|
| Target Compound Data | Cmax: 91.3 ± 32.2 µM (Day 1, 60 mg/kg); AUC(0-8): 311.2 ± 153.3 µM∙hr |
| Comparator Or Baseline | Oral Uridine: Cmax: 56.0 ± 16.6 µM (Day 0, 150-200 mg/kg); AUC(0-8): 238.0 ± 163.2 µM∙hr |
| Quantified Difference | Approximately 4-fold higher on an equiweight basis; approximately 6-fold higher on an equimolar basis. |
| Conditions | Open-label, within-subject PK study in 3-4 patients with hereditary orotic aciduria. Patients received oral uridine (150-200 mg/kg) on Day 0, then switched to oral uridine triacetate (60 mg/kg) on Day 1. |
Why This Matters
This data proves uridine triacetate is not bioequivalent to uridine; it is a distinct chemical entity that provides a quantifiably higher and more reliable systemic uridine load, which is essential for overcoming severe metabolic blocks or toxic insults.
- [1] DailyMed. (2025). XURIDEN- uridine triacetate granule (Prescribing Information). U.S. National Library of Medicine. View Source
- [2] MedLibrary. (2025). XURIDEN (BTG International Inc): FDA Package Insert, Page 3. View Source
